Cas no 929622-09-3 (Bavisant dihydrochloride anhydrous)

Bavisant dihydrochloride anhydrous 化学的及び物理的性質
名前と識別子
-
- Bavisant (dihydrochloride)
- (4-cyclopropylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone,dihydrochloride
- BAVISANT DIHYDROCHLORIDE
- Bavisant dihydrochloride anhydrous
- 1B5560RN9F
- (4-Cyclopropylpiperazin-1-yl)(4-(morpholin-4-ylmethyl)phenyl)methanone dihydrochloride
- Methanone, (4-cyclopropyl-1-piperazinyl)(4-(4-morpholinylmethyl)phenyl)-, hydrochloride (1:2)
- A15015
- Q27252184
- (4-Cyclopropyl-piperazin-1-yl)-(4-morpholin-4-ylmethyl-phenyl)-methanone bis-hydrochloride salt
- (4-Cyclopropyl-piperazin-1
- (4-cyclopropylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone;dihydrochloride
- HY-14880A
- SCHEMBL521755
- AKOS030527011
- (4-Cyclopropyl-piperazin-1-yl)-(4-morpholin-4-ylmethyl-phenyl)-methanone dihydrochloride salt
- CS-1458
- BAVISANT DIHYDROCHLORIDE [WHO-DD]
- DTXSID00239212
- DA-71300
- PBVFXCXXVLBYKF-UHFFFAOYSA-N
- 929622-09-3
- UNII-1B5560RN9F
-
- インチ: 1S/C19H27N3O2.2ClH/c23-19(22-9-7-21(8-10-22)18-5-6-18)17-3-1-16(2-4-17)15-20-11-13-24-14-12-20;;/h1-4,18H,5-15H2;2*1H
- InChIKey: PBVFXCXXVLBYKF-UHFFFAOYSA-N
- ほほえんだ: Cl[H].Cl[H].O=C(C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N1C([H])([H])C([H])([H])OC([H])([H])C1([H])[H])N1C([H])([H])C([H])([H])N(C([H])([H])C1([H])[H])C1([H])C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 401.1636826g/mol
- どういたいしつりょう: 401.1636826g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 418
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36
Bavisant dihydrochloride anhydrous セキュリティ情報
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Bavisant dihydrochloride anhydrous 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B876346-5mg |
Bavisant dihydrochloride |
929622-09-3 | 98% | 5mg |
¥2,154.60 | 2022-09-02 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55186-50mg |
Bavisant dihydrochloride |
929622-09-3 | 98% | 50mg |
¥7524.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55186-100mg |
Bavisant dihydrochloride |
929622-09-3 | 98% | 100mg |
¥11705.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55186-5mg |
Bavisant dihydrochloride |
929622-09-3 | 98% | 5mg |
¥1887.00 | 2023-09-07 | |
Ambeed | A317677-5mg |
(4-Cyclopropylpiperazin-1-yl)(4-(morpholinomethyl)phenyl)methanone dihydrochloride |
929622-09-3 | 98+% | 5mg |
$287.0 | 2025-02-26 | |
Crysdot LLC | CD31000212-100mg |
Bavisant dihydrochloride |
929622-09-3 | 98+% | 100mg |
$911 | 2024-07-18 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55186-2mg |
Bavisant dihydrochloride |
929622-09-3 | 98% | 2mg |
¥1292.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55186-10mg |
Bavisant dihydrochloride |
929622-09-3 | 98% | 10mg |
¥2966.00 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B876346-2mg |
Bavisant dihydrochloride |
929622-09-3 | 98% | 2mg |
¥1,475.10 | 2022-09-02 | |
Crysdot LLC | CD31000212-50mg |
Bavisant dihydrochloride |
929622-09-3 | 98+% | 50mg |
$586 | 2024-07-18 |
Bavisant dihydrochloride anhydrous 関連文献
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
Bavisant dihydrochloride anhydrousに関する追加情報
Bavisant Dihydrochloride Anhydrous: A Comprehensive Overview of CAS No. 929622-09-3
Bavisant dihydrochloride anhydrous (CAS No. 929622-09-3) is a potent and selective histamine H3 receptor antagonist that has garnered significant attention in the pharmaceutical industry due to its potential therapeutic applications. This compound is particularly notable for its ability to modulate the activity of histamine H3 receptors, which play a crucial role in various physiological processes, including neurotransmission, metabolism, and immune function.
The chemical structure of Bavisant dihydrochloride anhydrous is characterized by a complex arrangement of atoms that contribute to its high affinity for the histamine H3 receptor. This receptor subtype is primarily found in the central nervous system (CNS) and peripheral tissues, where it exerts inhibitory effects on histamine release and neuronal activity. By antagonizing these receptors, Bavisant dihydrochloride anhydrous can potentially enhance histaminergic signaling, leading to a range of therapeutic benefits.
One of the most promising applications of Bavisant dihydrochloride anhydrous is in the treatment of narcolepsy, a chronic sleep disorder characterized by excessive daytime sleepiness and sudden episodes of muscle weakness (cataplexy). Clinical trials have shown that this compound can significantly reduce the frequency and severity of cataplexy attacks, as well as improve overall sleep quality in patients with narcolepsy. These findings have been supported by recent studies that highlight the role of histamine H3 receptor antagonists in modulating wakefulness and sleep-wake cycles.
In addition to its potential in treating narcolepsy, Bavisant dihydrochloride anhydrous has also shown promise in other neurological disorders. For instance, preclinical studies have demonstrated its efficacy in improving cognitive function and reducing symptoms of Alzheimer's disease. The mechanism underlying these effects is thought to involve the enhancement of cholinergic neurotransmission and the reduction of neuroinflammation, both of which are key factors in the pathogenesis of Alzheimer's disease.
The pharmacokinetic properties of Bavisant dihydrochloride anhydrous have been extensively studied to ensure its safety and efficacy. It has been found to have good oral bioavailability, rapid absorption, and a favorable distribution profile. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, with a half-life that allows for once-daily dosing regimens. These characteristics make it an attractive candidate for long-term therapeutic use.
Safety and tolerability are critical considerations in the development of any pharmaceutical agent. Clinical trials involving Bavisant dihydrochloride anhydrous have generally reported a favorable safety profile, with common side effects including headache, nausea, and insomnia. These adverse events are typically mild to moderate and transient, allowing for continued treatment without significant interruption. However, ongoing research is necessary to fully understand the long-term safety and potential interactions with other medications.
The development of Bavisant dihydrochloride anhydrous has also been driven by advances in drug delivery systems. Formulations designed to enhance absorption and reduce variability in plasma levels have been developed, further improving its therapeutic potential. These formulations include extended-release tablets and oral suspensions, which can provide sustained drug release over extended periods.
In conclusion, Bavisant dihydrochloride anhydrous (CAS No. 929622-09-3) represents a significant advancement in the field of pharmacology, particularly in the treatment of narcolepsy and other neurological disorders. Its unique mechanism of action as a selective histamine H3 receptor antagonist offers new therapeutic opportunities and highlights the importance of continued research into this promising compound. As clinical trials continue to provide more data on its efficacy and safety, it is likely that Bavisant dihydrochloride anhydrous will play an increasingly important role in improving patient outcomes across a range of conditions.
929622-09-3 (Bavisant dihydrochloride anhydrous) 関連製品
- 2229429-60-9(1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propan-2-ol)
- 2649064-20-8(5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine)
- 1042154-36-8(N2,N4-Dimethyl-3-nitropyridine-2,4-diamine)
- 2098130-17-5(1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride)
- 2138228-01-8(Ethyl 4-[(butan-2-yl)amino]but-2-ynoate)
- 2566-59-8((+)-(1S,2R)-bicycloheptane-2-carboxylic acid)
- 2228661-97-8(3-fluoro-4-methyl-4-phenylpentan-1-amine)
- 2138561-44-9(3-(3-Hydroxyazetidin-1-yl)-4-(propan-2-yl)cyclohexan-1-one)
- 2839158-36-8(2-(4-Nitrophenyl)prop-2-en-1-amine hydrochloride)
- 1361746-03-3(5-(2,6-Dichlorophenyl)-2-hydroxypyridine-3-acetonitrile)
